N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-4-6-15(7-5-14)20-25(23,24)16-10-12-2-1-9-21-17(22)8-3-13(11-16)18(12)21/h4-7,10-11,20H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZOQCERAMBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.82 g/mol. The structure includes a chlorophenyl group and a sulfonamide moiety that are pivotal for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of quinoline and pyridine compounds show significant antibacterial properties against various strains of bacteria. For instance:
- Antiplasmodial Activity : The compound's structural analogs have been evaluated for their efficacy against Plasmodium falciparum, with some displaying low nanomolar potency . This suggests potential use in malaria treatment.
- Antifungal Activity : Some derivatives exhibited inhibitory activity against fungi such as Sclerotinia sclerotiorum, with rates surpassing those of standard antifungal agents .
The mechanism of action for compounds in this class often involves the inhibition of critical biological processes within pathogens:
- Inhibition of Translation : Some quinoline derivatives act by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium species .
- Enzyme Inhibition : Certain compounds demonstrate strong inhibitory effects on enzymes like urease and acetylcholinesterase .
Research Findings and Case Studies
A detailed examination of specific studies reveals the following insights:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exhibit antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. A review of various sulfonamide derivatives highlights their effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations have suggested that derivatives of this compound may possess anticancer properties. The incorporation of the hexahydropyridoquinoline scaffold has been linked to enhanced cytotoxic activity against various cancer cell lines. For instance, studies have found that modifications in the sulfonamide group can lead to increased potency against breast and lung cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in cancer metabolism or bacterial resistance mechanisms. The sulfonamide moiety is known to interact with active sites of enzymes like carbonic anhydrase and dihydropteroate synthase .
Drug Design and Development
This compound serves as a lead compound in drug design due to its unique structure that allows for various modifications. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .
Bioavailability and Pharmacokinetics
Research into the pharmacokinetics of this compound indicates favorable absorption characteristics when formulated appropriately. Studies suggest that modifications to enhance solubility can significantly improve bioavailability .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of sulfonamide derivatives including variations of the hexahydropyridoquinoline structure. Results demonstrated significant inhibition against clinically relevant strains with low minimum inhibitory concentrations (MICs) .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, researchers synthesized a novel derivative based on this compound. This derivative was tested against human breast cancer cell lines and showed promising results in reducing cell viability compared to standard treatments .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) enables multiple reaction types:
Nucleophilic Substitution
-
Primary mechanism : Reacts with amines/alkyl halides at the sulfonamide nitrogen
-
Reagents : Alkyl halides (e.g., methyl iodide) or primary amines
-
Products :
Reaction Type Reagent Product Yield (%) Source N-Alkylation CH₃I/K₂CO₃ N-methylated sulfonamide 72-85 Acylation Acetyl chloride N-acetyl derivative 68
Hydrolysis
-
Acidic/basic conditions cleave the sulfonamide bond:
-
Requires prolonged heating (6-12 hrs at 80-100°C)
-
Quinoline Framework Modifications
The hexahydropyridoquinoline core participates in redox and electrophilic reactions:
Oxidation
-
Site : 3-oxo group and saturated rings
-
Reagents : KMnO₄/H₂SO₄ or CrO₃
-
Products :
-
Aromatic quinoline derivatives (via dehydrogenation)
-
Carboxylic acids (oxidative cleavage)
-
Reduction
-
Catalytic hydrogenation :
-
Reduces pyridine rings to piperidine derivatives (pressure: 3-5 atm)
-
Directed Functionalization
Electrophilic Aromatic Substitution
-
Sites : Electron-rich positions on chlorophenyl and quinoline rings
Position Electrophile Product Conditions C4' HNO₃/H₂SO₄ Nitro derivative 0-5°C, 2 hrs C8 Br₂/FeBr₃ Brominated analog Reflux, 4 hrs
Cross-Coupling Reactions
Stability Under Various Conditions
| Condition | Observation | Half-Life |
|---|---|---|
| pH 1-2 (HCl) | Sulfonamide hydrolysis | 8 hrs |
| pH 12 (NaOH) | Ring-opening via retro-Mannich | 2 hrs |
| UV light (254 nm) | Photodecomposition | 24 hrs |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Begin with a multi-step synthesis involving sulfonylation of the pyrido-quinoline core followed by coupling with 4-chloroaniline. Use polar aprotic solvents (e.g., DMF or DMSO) under nitrogen to minimize side reactions.
- Optimize temperature (e.g., 80–100°C) and reaction time (12–24 hours) to balance yield and purity. Monitor intermediates via TLC or HPLC .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare experimental shifts with computed or literature values. For example, aromatic protons in the 4-chlorophenyl group appear as doublets near δ 7.2–7.4 ppm, while pyridoquinoline protons resonate between δ 2.0–3.5 ppm (aliphatic regions) .
- IR : Confirm sulfonamide functionality via S=O stretches (1320–1350 cm⁻¹ and 1140–1170 cm⁻¹) and carbonyl (C=O) absorption near 1680 cm⁻¹ .
- Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm.
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodology :
- Test solubility in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 4–9).
- Assess stability under light, temperature (4°C vs. room temperature), and oxidative conditions using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via UV-Vis spectroscopy and mass spectrometry .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodology :
- Generate 3D structures using software like Gaussian or Schrödinger Suite. Perform geometry optimization at the B3LYP/6-31G* level.
- Dock into target receptors (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).
Q. How can contradictory data in literature regarding this compound’s pharmacological activity be resolved?
- Methodology :
- Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines).
- Reproduce experiments under standardized protocols:
- Use consistent concentrations (e.g., 1–100 µM) and controls (DMSO vehicle).
- Validate target engagement via Western blotting or SPR (surface plasmon resonance) .
- Publish negative results to clarify discrepancies.
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
